1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the linear formula C14H9NO3 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds has been reported in the literature . The presence of a benzimidazole ring in its structure enables π-π stacking and π-π T-shaped interactions .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is characterized by the presence of a benzimidazole ring. This planar structure enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .Physical And Chemical Properties Analysis
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione has a molecular weight of 239.23 g/mol. It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP1A2 . Its water solubility is reported to be 1.26 mg/ml .Scientific Research Applications
Synthesis and Heterocyclic Applications 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione derivatives are primarily used as building blocks in synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. The synthesis methods involve cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone (Bogdanov & Mironov, 2016).
Antitubercular Potential Compounds like 3-Phenyl-2H,4H-benzo[e][1,3]oxazine-2,4-dione have been identified as potential antituberculotics. Their activity against Mycobacterium tuberculosis and M. kansasii increases with electron-accepting properties of the substituents. Bromine introduction into position 6 also positively influences their activity (Waisser et al., 1993).
Green Chemistry Applications In the realm of green chemistry, azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones have been synthesized using a novel catalyst, CuO@RHA/MCM-41 nanocomposite. This process offers advantages like mild conditions, excellent yields, simple procedure, and reduced environmental consequences (Nikpassand et al., 2018).
Antimicrobial and Antifungal Applications Novel compounds derived from 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione have shown significant antimicrobial and antifungal activities. These compounds were effective against bacteria like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2017).
Pharmaceutical Research In pharmaceutical research, derivatives of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione have been investigated as inhibitors of RANKL-induced osteoclastogenesis and bone resorption. They showed potential in treating osteoclast-related diseases due to their ability to suppress osteoclast differentiation without significant cytotoxic effects (Chen et al., 2016).
properties
IUPAC Name |
1-phenyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUQZYJCFIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450153 | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
20877-86-5 | |
Record name | N-Phenylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20877-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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